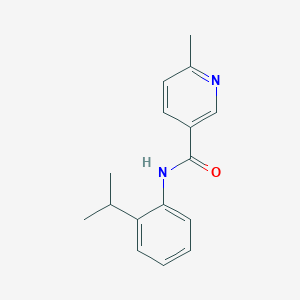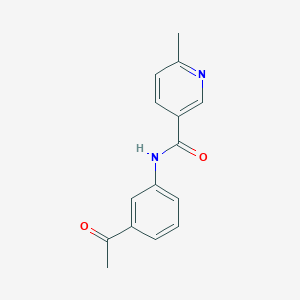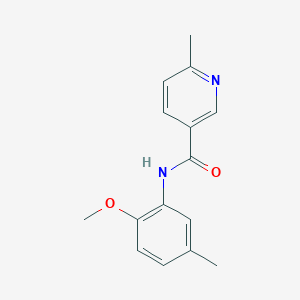
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, also known as CMNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for various applications.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine varies depending on its application. As a herbicide, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine acts by inhibiting the activity of the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll biosynthesis in plants. As an antibacterial and antifungal agent, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine disrupts the cell membrane of the microorganisms, leading to their death. In the treatment of neurological disorders, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration in the brain.
Biochemical and Physiological Effects:
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine has been shown to have a range of biochemical and physiological effects, depending on its application. As a herbicide, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine causes chlorosis and necrosis in plants, leading to their death. As an antibacterial and antifungal agent, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine disrupts the cell membrane of the microorganisms, leading to their death. In the treatment of neurological disorders, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine increases the concentration of acetylcholine in the brain, leading to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine in lab experiments is its broad-spectrum activity against a range of weeds, bacteria, and fungi. This makes it a useful tool for studying the effects of these microorganisms on various biological systems. However, one of the limitations of using 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine is its potential toxicity, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine. One area of research is the development of new herbicides based on 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, which could be more effective and environmentally friendly than current herbicides. Another area of research is the development of new antibacterial and antifungal agents based on 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, which could be used to combat antibiotic-resistant bacteria and fungi. In addition, further research is needed to explore the potential use of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine in the treatment of neurological disorders, as it has shown promising results in preclinical studies.
Conclusion:
In conclusion, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine in various fields of research.
Métodos De Síntesis
The synthesis of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine involves the reaction of 4-chloro-3-methylphenol with 3-nitropyridine in the presence of a base catalyst. The reaction takes place at a high temperature, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine has been extensively studied for its potential use as a herbicide, as it has shown to be effective against a broad range of weeds. It has also been investigated for its antibacterial and antifungal properties, with promising results. In addition, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine has been explored for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the activity of acetylcholinesterase.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-7-9(4-5-10(8)13)18-12-11(15(16)17)3-2-6-14-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEVEVYLKXVTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)

![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)
![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)


![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)


![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)

![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)